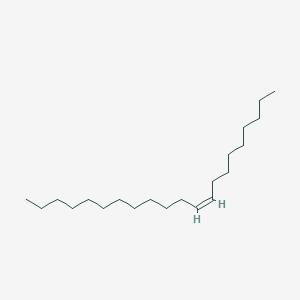

cis-9-Heneicosene

CAS No.:

Cat. No.: VC15786489

Molecular Formula: C21H42

Molecular Weight: 294.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H42 |

|---|---|

| Molecular Weight | 294.6 g/mol |

| IUPAC Name | (Z)-henicos-9-ene |

| Standard InChI | InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-21H2,1-2H3/b19-17- |

| Standard InChI Key | NVBODECJSYHQIE-ZPHPHTNESA-N |

| Isomeric SMILES | CCCCCCCCCCC/C=C\CCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCC=CCCCCCCCC |

Introduction

Chemical Properties and Structural Insights

Molecular Architecture

The structural identity of cis-9-Heneicosene is defined by its 21-carbon backbone and cis-configured double bond between carbons 9 and 10. This geometry creates a kinked molecular profile, influencing its physicochemical behavior. Key computed properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 294.6 g/mol | |

| XLogP3 (Partition Coefficient) | 10.7 | |

| Rotatable Bonds | 17 | |

| Exact Mass | 294.328651340 Da | |

| Heavy Atom Count | 21 |

The high XLogP3 value indicates strong hydrophobicity, favoring lipid membrane interactions . The 17 rotatable bonds confer flexibility, enabling conformational adaptability in biological matrices .

Spectroscopic and Analytical Characteristics

Biological Significance and Ecological Roles

Pheromonal Activity in Diptera

cis-9-Heneicosene is a critical component of the cuticular hydrocarbon profile in female houseflies (Musca domestica), functioning synergistically with (Z)-9-tricosene ("muscalure") to regulate male mating behavior . Key findings from behavioral studies include:

Field trials demonstrate that pheromone blends containing 15-30% cis-9-Heneicosene increase trap efficacy by 40-60% compared to muscalure-only formulations .

Biosynthetic Regulation

Housefly strains exhibit significant variation in cis-9-Heneicosene production:

| Strain | Population Density | Temperature | Relative Abundance (%) |

|---|---|---|---|

| WHO Laboratory | Low | 35°C | 18.7 ± 2.3 |

| Wild-Type | High | 20°C | <0.5 |

These differences correlate with male responsiveness – strains reared at low density show 3.2× greater mating initiation rates compared to high-density populations .

Synthetic Approaches and Production Challenges

Chemical Synthesis

Industrial production typically employs catalytic isomerization of heneicosane precursors. A representative pathway involves:

-

Olefin Metathesis: Cross-metathesis of 1-decene and 1-dodecene using Grubbs catalyst

-

Isomerization: cis-Selective double bond migration via rhodium complexes

-

Purification: Fractional distillation (BP: 189-192°C at 0.1 mmHg)

Current yields remain suboptimal (32-45%), driving research into enzymatic methods .

Biosynthetic Pathways

In M. domestica, biosynthesis occurs through elongation of palmitic acid (C16:0) followed by Δ9-desaturation. Key enzymatic components include:

-

Fatty Acyl-CoA Elongase (FAR)

-

Stearoyl-CoA Desaturase (SCD-9)

-

Hydrocarbon Conversion Complex

Gene expression studies show 14.3× upregulation of SCD-9 in pheromone-producing females versus males .

Emerging Applications and Industrial Relevance

Agricultural Pest Control

Field trials demonstrate the efficacy of cis-9-Heneicosene-containing lures:

| Crop System | Pest Reduction (%) | Optimal Concentration (μg/trap) |

|---|---|---|

| Dairy Farms | 67.2 | 250-300 |

| Poultry Houses | 58.9 | 180-220 |

Ongoing research explores microencapsulation technologies to extend release kinetics beyond 28 days .

Biomedical Research

While direct therapeutic applications remain unexplored, structural analogs show promise in drug delivery systems due to their membrane permeability. Computational models predict 89% similarity to lung surfactant proteins, suggesting potential aerosol formulation uses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume